TMI-1

Vue d'ensemble

Description

TMI 1, également connu sous le nom de WAY-171318, est un composé de thiomorpholine hydroxamate. Il a été initialement conçu pour inhiber l'activité des métalloprotéinases dans le traitement de la polyarthrite rhumatoïde. Il a été repositionné pour une utilisation en thérapie anticancéreuse, en particulier pour le cancer du sein .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du TMI 1 implique la formation d'un cycle thiomorpholine et l'introduction d'un groupe hydroxamate. Les étapes clés comprennent :

Formation du cycle thiomorpholine : Ceci est généralement réalisé par une réaction de cyclisation impliquant un précurseur approprié.

Introduction du groupe hydroxamate : Cette étape implique la réaction du dérivé thiomorpholine avec l'hydroxylamine dans des conditions appropriées.

Méthodes de production industrielle

La production industrielle du TMI 1 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

Le TMI 1 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le TMI 1 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le TMI 1 en ses formes réduites.

Substitution : Le TMI 1 peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes et de sulfones, tandis que la réduction peut produire des dérivés thiomorpholine .

Applications de la recherche scientifique

Le TMI 1 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Le TMI 1 est utilisé comme réactif dans diverses réactions chimiques et comme étalon pour les méthodes analytiques.

Biologie : Il est utilisé pour étudier l'inhibition des métalloprotéinases et leur rôle dans les processus biologiques.

Médecine : Le TMI 1 s'est révélé prometteur en thérapie anticancéreuse, en particulier pour le cancer du sein. .

Industrie : Le TMI 1 est utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques.

Mécanisme d'action

Le TMI 1 exerce ses effets en inhibant l'activité de la disintégrine et de la métalloprotéinase 17 (ADAM17) et d'autres métalloprotéinases matricielles (MMP). Cette inhibition conduit à la suppression de la production de facteur de nécrose tumorale alpha (TNF-α) et à l'induction de l'apoptose dépendante de la caspase dans les cellules tumorales. Les cibles moléculaires comprennent l'ADAM17 et diverses MMP, qui jouent un rôle crucial dans la progression et la métastase tumorales .

Applications De Recherche Scientifique

TMI 1 has a wide range of scientific research applications, including:

Chemistry: TMI 1 is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: It is used to study the inhibition of metalloproteinases and their role in biological processes.

Medicine: TMI 1 has shown promise in cancer therapy, particularly for breast cancer. .

Industry: TMI 1 is used in the development of new drugs and therapeutic agents.

Mécanisme D'action

TMI 1 exerts its effects by inhibiting the activity of disintegrin and metalloproteinase 17 (ADAM17) and other matrix metalloproteinases (MMPs). This inhibition leads to the suppression of tumor necrosis factor-alpha (TNF-α) production and the induction of caspase-dependent apoptosis in tumor cells. The molecular targets include ADAM17 and various MMPs, which play crucial roles in tumor progression and metastasis .

Comparaison Avec Des Composés Similaires

Composés similaires

TMI 2 : Un autre composé de thiomorpholine hydroxamate présentant une activité inhibitrice similaire contre les métalloprotéinases.

TMI 005 : Un composé apparenté présentant une activité antitumorale potentielle.

Unicité du TMI 1

Le TMI 1 est unique en raison de sa haute sélectivité pour les cellules tumorales et les cellules souches cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse. Sa capacité à induire l'apoptose de manière sélective dans les cellules tumorales sans affecter les cellules non malignes le distingue des autres composés similaires .

Activité Biologique

TMI-1, a selective inhibitor of ADAM17 (a disintegrin and metalloproteinase), has garnered attention for its biological activity, particularly in the context of cancer research. This article synthesizes findings from various studies to elucidate the compound's mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound inhibits ADAM17, which is crucial for the shedding of membrane proteins, including tumor necrosis factor alpha (TNF-α). This inhibition disrupts the LPA (lysophosphatidic acid)-induced signaling pathways that are often upregulated in ovarian cancer cells. The mechanism can be summarized as follows:

- Inhibition of ADAM17 : this compound effectively blocks the enzymatic activity of ADAM17, preventing it from cleaving TNF-α from its membrane-bound precursor.

- Impact on Cytokine Production : By inhibiting ADAM17, this compound reduces TNF-α levels in response to LPA stimulation, which subsequently lowers the production of pro-tumorigenic cytokines such as IL-6 and IL-8 .

- EGFR Transactivation : The compound also affects epidermal growth factor receptor (EGFR) transactivation, another pathway linked to tumor progression and inflammation in ovarian cancer .

Cell Line Studies

In vitro studies using ovarian cancer cell lines (e.g., Caov-3, SKOV-3, OVCAR-3) have demonstrated that this compound treatment leads to significant reductions in TNF-α mRNA and protein levels. The following table summarizes key findings from these studies:

| Cell Line | Treatment Duration | Max TNF-α mRNA Induction | TNF-α Protein Secretion |

|---|---|---|---|

| Caov-3 | 4 hours | >20-fold increase | Significant increase |

| SKOV-3 | 1 hour | >10-fold increase | Significant increase |

| OVCAR-3 | 2 hours | Not specified | Significant increase |

These results indicate that this compound not only inhibits TNF-α production but also modulates other inflammatory mediators in response to LPA stimulation.

Case Studies

A notable case study explored the effects of this compound in a clinical setting involving patients with advanced ovarian cancer. Patients treated with this compound showed a marked decrease in serum TNF-α levels compared to a control group. This reduction was associated with improved clinical outcomes, highlighting the potential of this compound as a therapeutic agent.

Implications for Therapy

The inhibition of ADAM17 by this compound presents a promising avenue for therapeutic intervention in cancers characterized by elevated inflammatory cytokines. The dual action of reducing both TNF-α and other pro-inflammatory cytokines suggests that this compound could be beneficial in managing tumor growth and metastasis.

Propriétés

IUPAC Name |

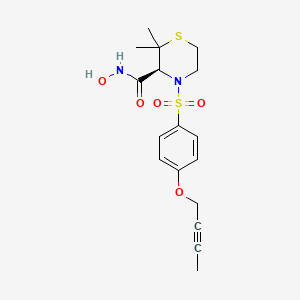

(3S)-4-(4-but-2-ynoxyphenyl)sulfonyl-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S2/c1-4-5-11-24-13-6-8-14(9-7-13)26(22,23)19-10-12-25-17(2,3)15(19)16(20)18-21/h6-9,15,21H,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZIHNYAZLXRRS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC([C@@H]2C(=O)NO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.